N6-Lauroyl Cordycepin-d23
Description
Properties
Molecular Formula |
C₂₂H₁₂D₂₃N₅O₄ |
|---|---|
Molecular Weight |
456.69 |
Synonyms |
3’-Deoxy-N-(1-oxododecyl)adenosine-d23; |
Origin of Product |
United States |
Synthetic Methodologies and Structural Characterization
Chemical Synthesis of N6-Lauroyl Cordycepin-d23
The synthesis of the perdeuterated lauroyl moiety is a critical step in the preparation of the target molecule. High levels of deuterium (B1214612) incorporation are essential for the intended applications of the labeled compound. One effective method for achieving near-complete deuteration of fatty acids is through heterogeneous catalysis using heavy water (D₂O) as the deuterium source.
A common strategy involves the hydrothermal treatment of lauric acid in the presence of a platinum-on-carbon (Pt/C) catalyst and D₂O at elevated temperatures and pressures. This process facilitates the exchange of hydrogen atoms for deuterium atoms at all non-exchangeable C-H bonds along the fatty acid chain. To achieve the desired d23 isotopic purity (greater than 98%), the reaction may need to be repeated multiple times with fresh D₂O and catalyst. The resulting lauric acid-d23 is then converted to its more reactive acyl chloride form, lauroyl chloride-d23, typically by treatment with thionyl chloride (SOCl₂) or oxalyl chloride, to facilitate the subsequent acylation of cordycepin (B1669437).
Table 1: Reaction Conditions for Deuteration of Lauric Acid
| Parameter | Condition | Purpose |
|---|---|---|
| Deuterium Source | Heavy Water (D₂O) | Provides deuterium atoms for H/D exchange. |
| Catalyst | Platinum on Carbon (Pt/C) | Facilitates the heterogeneous catalytic H/D exchange. |
| Temperature | 150-200 °C | Provides the necessary activation energy for the exchange reaction. |
| Pressure | High Pressure (Parr Reactor) | Maintains D₂O in the liquid phase at elevated temperatures. |
| Reaction Cycles | 2-3 cycles | Maximizes the level of deuterium incorporation. |
The regioselective acylation of cordycepin at the N6-position of the adenine (B156593) ring is a pivotal step in the synthesis of this compound. To prevent unwanted reactions at the hydroxyl groups of the ribose moiety, these groups must first be protected. A common strategy is the peracetylation of the 2'- and 5'-hydroxyl groups using an excess of acetic anhydride (B1165640) in pyridine (B92270) at elevated temperatures.
With the hydroxyl groups protected, the N6-amino group can be selectively acylated. The protected cordycepin is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF), and a base, like potassium carbonate, is added to deprotonate the N6-amino group, increasing its nucleophilicity. Lauroyl chloride-d23 is then added to the reaction mixture, leading to the formation of the N6-lauroyl bond. The final step is the deprotection of the hydroxyl groups, which can be achieved by treatment with methanolic ammonia. This sequence ensures that the lauroyl-d23 moiety is exclusively attached to the desired N6 position.
The synthesis of the cordycepin precursor typically starts from the more readily available nucleoside, adenosine (B11128). A common synthetic route involves the selective deoxygenation of the 3'-hydroxyl group of adenosine. This can be achieved through a multi-step process that includes protection of the 5'- and 2'-hydroxyl groups, activation of the 3'-hydroxyl group (e.g., as a tosylate or iodide), and subsequent reduction to remove the activated group, yielding the 3'-deoxy functionality.
Optimization of the acylation reaction is crucial for maximizing the yield of the final product. Key parameters to consider include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. For instance, the use of a non-nucleophilic base is important to avoid side reactions with the acyl chloride. The reaction temperature must be carefully controlled to balance the rate of reaction with the potential for side product formation.
Advanced Spectroscopic and Spectrometric Elucidation of this compound Structure
Following the synthesis, the precise structure and isotopic composition of this compound must be confirmed using advanced analytical techniques. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are indispensable tools for this purpose.
The isotopic distribution pattern in the mass spectrum provides a quantitative measure of the deuterium incorporation. The observed molecular ion cluster will be shifted by approximately 23 mass units compared to the unlabeled compound, and the shape of this cluster can be compared to theoretical predictions to assess the isotopic purity.
Table 2: Expected HRMS Data for this compound
| Compound | Molecular Formula | Calculated Monoisotopic Mass (m/z) [M+H]⁺ | Expected Mass Shift vs. Unlabeled |
|---|---|---|---|
| N6-Lauroyl Cordycepin | C₂₂H₃₅N₅O₄ | 434.2767 | - |
| This compound | C₂₂H₁₂D₂₃N₅O₄ | 457.4208 | +23.1441 |
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous structural assignment.
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons of the lauroyl chain will be absent due to their replacement with deuterium. This provides clear evidence of successful deuteration. The remaining signals for the cordycepin moiety (ribose and adenine protons) can be assigned to confirm the integrity of this part of the molecule.
¹³C NMR: The ¹³C NMR spectrum will show signals for all carbon atoms in the molecule. The signals for the deuterated lauroyl chain will exhibit characteristic splitting patterns due to coupling with deuterium (C-D coupling), and their chemical shifts will be slightly different from the corresponding signals in the unlabeled compound.
²H NMR: The ²H NMR spectrum will show signals corresponding to the deuterium atoms in the lauroyl chain. wikipedia.orgmagritek.com This spectrum can be used to confirm the positions of deuterium incorporation and to assess the isotopic purity at each position. wikipedia.orgmagritek.com
Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for the Cordycepin Moiety in this compound (in DMSO-d₆)
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| H-8 (adenine) | ~8.4 | s |
| H-2 (adenine) | ~8.2 | s |
| H-1' (ribose) | ~6.0 | d |
| H-2' (ribose) | ~4.6 | m |
| H-4' (ribose) | ~4.3 | m |
| H-5'a, H-5'b (ribose) | ~3.7, ~3.5 | m |
| 2'-OH, 5'-OH (ribose) | ~5.6, ~5.1 | br s |
Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (in DMSO-d₆)
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C=O (lauroyl) | ~175 |
| C-6 (adenine) | ~157 |
| C-2 (adenine) | ~153 |
| C-4 (adenine) | ~150 |
| C-8 (adenine) | ~142 |
| C-5 (adenine) | ~120 |
| C-1' (ribose) | ~91 |
| C-4' (ribose) | ~83 |
| C-2' (ribose) | ~75 |
| C-5' (ribose) | ~63 |
| C-3' (ribose) | ~35 |
| CD₂ (lauroyl) | ~33-21 (multiplets) |
| CD₃ (lauroyl) | ~14 |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. These methods probe the vibrational motions of bonds within a molecule. When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies, resulting in an absorption spectrum (FTIR). Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrational modes based on changes in polarizability. For a complex molecule like this compound, the resulting spectra are a superposition of the vibrational modes of its core components: the cordycepin nucleoside, the N6-linked lauroyl group, and the isotopic labels (deuterium).
The analysis of this compound spectra can be systematically approached by dissecting the molecule into its primary structural units: the deuterated lauroyl acyl chain and the cordycepin (3'-deoxyadenosine) core.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is particularly sensitive to polar bonds, making it highly effective for identifying carbonyl (C=O), amine (N-H), and hydroxyl (O-H) groups, as well as the carbon-deuterium (C-D) bonds introduced by isotopic labeling.
Deuterated Lauroyl Group Vibrations: The lauroyl group is a saturated twelve-carbon acyl chain. In this compound, the 23 hydrogens on this chain are substituted with deuterium. This isotopic substitution significantly alters the vibrational frequencies.
C-D Stretching: The most prominent feature resulting from deuteration is the appearance of carbon-deuterium (C-D) stretching vibrations. These bands are expected to appear in the 2100-2260 cm⁻¹ region, a spectral window that is typically clear of other fundamental vibrations. This is a direct downward shift from the typical C-H stretching region (2850-3000 cm⁻¹). The presence of multiple C-D bonds will likely result in a complex, broad absorption in this area.
Amide Carbonyl (C=O) Stretching: The lauroyl group is attached to the cordycepin core via an amide linkage (N6-acyl). The stretching vibration of the amide carbonyl group (C=O) is a strong and characteristic absorption. For N-acylated adenosine derivatives, this band is typically observed in the range of 1680-1705 cm⁻¹. Its precise location can be influenced by hydrogen bonding.
C-D Bending: The bending (scissoring, wagging, twisting) vibrations of the deuterated methylene (B1212753) (CD₂) and methyl (CD₃) groups will also be shifted to lower wavenumbers compared to their C-H counterparts. For instance, CD₂ scissoring vibrations are expected around 1080-1100 cm⁻¹, shifted down from the ~1465 cm⁻¹ region for CH₂ groups.
Cordycepin Moiety Vibrations: The cordycepin part of the molecule contributes several characteristic bands from the adenine ring and the 3'-deoxyribose sugar.
N-H Stretching and Bending: The adenine ring contains primary (-NH₂) and secondary amine (ring N-H) groups, although the N6-position is acylated. The remaining N-H stretching vibrations from the purine (B94841) ring are expected in the 3100-3300 cm⁻¹ region. The N-H bending modes can be observed around 1600-1650 cm⁻¹, though they may overlap with other ring vibrations.
C=C and C=N Ring Stretching: The purine ring system gives rise to a series of characteristic stretching vibrations for C=C and C=N bonds between 1400 cm⁻¹ and 1650 cm⁻¹. researchgate.net These bands are often sharp and can be used as a fingerprint for the adenine core.
C-O Stretching: The 3'-deoxyribose sugar moiety will exhibit strong C-O stretching bands in the fingerprint region, typically between 1050 cm⁻¹ and 1250 cm⁻¹. libretexts.org
The following table summarizes the anticipated characteristic FTIR absorption bands for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3100-3300 | N-H (Purine Ring) | Stretching | Medium |
| 2100-2260 | C-D (Lauroyl Chain) | Stretching | Strong |
| 1680-1705 | C=O (Amide I) | Stretching | Strong |
| 1550-1650 | C=C, C=N (Purine Ring) | Ring Stretching | Medium-Strong |
| 1400-1500 | C=C, C=N (Purine Ring) | Ring Stretching | Medium |
| 1050-1250 | C-O (Deoxyribose) | Stretching | Strong |
| ~1100 | C-D₂ (Lauroyl Chain) | Bending (Scissoring) | Medium |
Raman Spectroscopy
Raman spectroscopy is complementary to FTIR, providing strong signals for non-polar, symmetric bonds and being particularly useful for analyzing the skeletal vibrations of aromatic rings.
Deuterated Lauroyl Group Vibrations:
C-D Stretching: Similar to FTIR, strong Raman signals for C-D stretching are expected in the 2100-2260 cm⁻¹ region. cas.czrsc.org The high degree of deuteration in the lauroyl chain should make these peaks a prominent feature of the Raman spectrum.
Skeletal C-C Stretching: The carbon-carbon single bond stretches of the long lauroyl chain will appear in the 800-1200 cm⁻¹ region.
Cordycepin Moiety Vibrations:
Ring Breathing Modes: The adenine ring exhibits characteristic "breathing" modes, which involve the symmetric expansion and contraction of the entire ring system. These vibrations produce sharp and intense bands in the Raman spectrum, often found around 720-740 cm⁻¹ and near 1300-1400 cm⁻¹. These bands are highly sensitive to the conformation and environment of the nucleoside.
Sugar-Base Coupling: Studies on nucleosides have shown that vibrational coupling occurs between the motions of the sugar ring and the purine base. acs.orgrsc.org This means that certain vibrational modes are not localized to one part of the molecule but are influenced by the entire structure. Deuteration can sometimes decouple these vibrations, leading to sharper and more easily assignable bands. researchgate.net
Glycosidic Bond: The vibration of the glycosidic bond (N9-C1') that links the adenine base to the deoxyribose sugar is also Raman active and provides information on the molecular conformation.
The interactive table below details the probable Raman shifts and their assignments for this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 2100-2260 | C-D (Lauroyl Chain) | Stretching | Strong |
| 1550-1650 | C=C, C=N (Purine Ring) | Ring Stretching | Medium |
| 1300-1400 | Adenine Ring | Ring Breathing/Stretching | Strong |
| 800-1200 | C-C (Lauroyl Chain) | Skeletal Stretching | Medium |
| 720-740 | Adenine Ring | Ring Breathing | Strong |
By combining FTIR and Raman spectroscopy, a comprehensive vibrational profile of this compound can be constructed. The distinct C-D stretching bands confirm the isotopic labeling, the strong amide C=O peak validates the N6-acylation, and the collection of purine ring and deoxyribose vibrations confirms the integrity of the cordycepin core structure.
Molecular and Cellular Mechanistic Investigations
Intracellular Transport and Metabolic Activation Pathways
The therapeutic efficacy of a nucleoside analogue is contingent upon its ability to enter the target cell and undergo metabolic activation to its triphosphate form. For N6-Lauroyl Cordycepin-d23, this process involves a multi-step journey initiated by cellular uptake and culminating in its active, phosphorylated state.
The cellular uptake of the parent compound, cordycepin (B1669437), is a known limiting factor for its bioactivity. It is primarily transported across the cell membrane by equilibrative nucleoside transporters (ENTs), particularly ENT1. However, the absence of a 3'-hydroxyl group in cordycepin's ribose sugar moiety renders this transport process inefficient, posing a significant barrier to its intracellular accumulation.
The introduction of a lauroyl group at the N6 position of the purine (B94841) ring fundamentally alters the molecule's physicochemical properties. This long acyl chain significantly increases the lipophilicity of the compound. Such a modification in this compound may allow it to bypass the reliance on nucleoside transporters, potentially enabling it to permeate the cell membrane via passive diffusion. Studies on other N-acyl cordycepin derivatives have been pursued as a strategy to enhance bioavailability. For instance, in vitro permeability assessments using Caco-2 cell monolayers, a model for intestinal absorption, have been crucial in studying the transport of cordycepin and its metabolites. It was noted that in the absence of an adenosine (B11128) deaminase inhibitor, cordycepin was metabolized during permeation, highlighting the interplay between transport and enzymatic degradation.
The "-d23" designation indicates that the lauroyl group is heavily deuterated. This isotopic labeling does not alter the compound's fundamental chemical behavior but serves as a crucial tool for metabolic studies. By using techniques like mass spectrometry, researchers can trace the fate of the deuterated compound, distinguishing it from its non-deuterated counterparts and endogenous molecules, thereby elucidating its absorption, distribution, metabolism, and excretion (ADME) profile.
For cordycepin to exert its primary cytotoxic effects, it must be converted into its active triphosphate form, cordycepin triphosphate (CoTP or 3'-dATP). This bioactivation is a sequential phosphorylation process initiated by a key rate-limiting enzyme: adenosine kinase (ADK). ADK phosphorylates cordycepin to cordycepin monophosphate, which is subsequently converted to the di- and triphosphate forms by other cellular kinases.
The presence of the bulky lauroyl group at the N6-position of this compound likely prevents it from being a direct substrate for adenosine kinase. Research on various N6-modified adenosine analogs has shown that substitutions at this position can significantly impact their interaction with ADK, with some derivatives acting as inhibitors rather than substrates. Therefore, this compound is presumed to function as a prodrug. It is hypothesized that after entering the cell, the lauroyl group is cleaved by intracellular hydrolases or esterases, releasing the parent cordycepin. This liberated cordycepin is then free to be phosphorylated by ADK, entering the metabolic activation pathway to form the pharmacologically active CoTP.
A primary obstacle to the clinical application of cordycepin is its rapid inactivation by the enzyme adenosine deaminase (ADA). ADA is ubiquitously present in tissues and plasma and efficiently deaminates cordycepin at the 6-amino position, converting it into the inactive metabolite 3'-deoxyinosine. This rapid degradation leads to a very short biological half-life and reduced efficacy.
The modification at the N6 position is a key strategy to protect cordycepin from this enzymatic degradation. By replacing a hydrogen on the 6-amino group with a lauroyl group, this compound is rendered resistant to ADA. The bulky acyl group sterically hinders the active site of ADA, preventing the deamination reaction. This prodrug approach ensures that the compound can circulate for a longer duration and reach target tissues in its intact, albeit inactive, form. Once inside the cell, the protective lauroyl group can be removed to release cordycepin, which can then be activated.
Studies have characterized the kinetics of cordycepin deamination by the ADA1 isoform, revealing its high efficiency. The development of ADA-resistant derivatives or co-administration with ADA inhibitors are central strategies to harness cordycepin's therapeutic potential.
Table 1: Kinetic Parameters of Cordycepin Metabolism by Adenosine Deaminase (ADA1) This table presents the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax) for the deamination of cordycepin by the ADA1 enzyme isoform, as determined in studies using ADA1-expressing HEK293 cells.
| Parameter | Value |
| Km (μmol/L) | 54.9 |
| Vmax (nmol/min/mg protein) | 45.8 |
Data sourced from studies on ADA1-catalyzed cordycepin deamination. nih.govmdpi.com
Table 2: Inhibitory Constant (Ki) of Naringin against Cordycepin Deamination This table shows the Ki values for naringin, a natural compound, inhibiting the deamination of cordycepin in erythrocytes from different species.
| Species | Ki Value (μmol/L) |
| Mouse Erythrocytes | 58.8 |
| Human Erythrocytes | 168.3 |
Data sourced from studies investigating natural inhibitors of cordycepin metabolism. nih.govmdpi.com
Interactions with Nucleic Acid Synthesis and Processing Enzymes
Once metabolized to cordycepin triphosphate (CoTP), the compound interferes with fundamental cellular processes involving nucleic acid synthesis, primarily by acting as a fraudulent nucleotide.
The structural similarity of CoTP to adenosine triphosphate (ATP) allows it to be recognized and utilized as a substrate by cellular RNA polymerases (I, II, and III). During the process of transcription, RNA polymerase can incorporate CoTP into a nascent RNA strand in place of ATP.
However, the defining structural feature of cordycepin—the absence of a hydroxyl group at the 3' position of its ribose sugar—makes the formation of a subsequent phosphodiester bond impossible. The 3'-hydroxyl group is essential for elongating the RNA chain by attacking the alpha-phosphate of the next incoming nucleotide. Its absence means that once CoTP is incorporated, no further nucleotides can be added, leading to the premature termination of RNA synthesis. This chain-termination mechanism is a primary contributor to the cytotoxic and anti-proliferative effects of cordycepin.
Beyond its role in terminating transcription, CoTP is a potent inhibitor of mRNA processing, specifically polyadenylation. In eukaryotic cells, most messenger RNA (mRNA) transcripts undergo post-transcriptional modification where a tail of adenosine monophosphate residues (the poly(A) tail) is added to the 3' end. This process, catalyzed by poly(A) polymerase (PAP), is crucial for mRNA stability, export from the nucleus, and efficient translation.
Poly(A) polymerase also recognizes CoTP as a substrate and incorporates it into the growing poly(A) tail. As with RNA polymerases, the lack of a 3'-hydroxyl group in the incorporated cordycepin molecule results in the immediate termination of tail elongation. This leads to the production of mRNAs with absent or severely shortened poly(A) tails. Such improperly processed transcripts are rapidly degraded by cellular ribonucleases, preventing them from being translated into proteins. This disruption of polyadenylation and subsequent reduction in protein synthesis is a key mechanism underlying cordycepin's biological activity.
Table 3: In Vitro Cytotoxicity of N6-Acyl Cordycepin Derivatives against MCF-7 Cells This table shows the half-maximal inhibitory concentration (IC50) values of cordycepin and various synthesized N6-acyl derivatives on the proliferation of the MCF-7 human breast cancer cell line. The data illustrates how modifications at the N6 position, similar to the lauroyl group, can influence cytotoxic activity.
| Compound | N6-Acyl Group | IC50 (μM) |
| Cordycepin | -H | >80 |
| 4a | 4-Fluorobenzoyl | 27.57 ± 0.52 |
| 4b | 4-Chlorobenzoyl | 35.61 ± 0.74 |
| 4c | 4-Bromobenzoyl | 44.59 ± 1.13 |
| 3c | 4-Bromophenylacetyl | 59.98 ± 1.25 |
Data adapted from a study on the synthesis and biological evaluation of cordycepin derivatives. frontiersin.org
Potential for Incorporation into Nucleic Acids: Implications for Lethal Mutagenesis
This compound, as a derivative of cordycepin (3'-deoxyadenosine), shares its fundamental mechanism as a nucleoside analog. wikipedia.org Cordycepin's structure is similar to adenosine, but it critically lacks a hydroxyl group at the 3' position of its ribose sugar moiety. wikipedia.org This structural difference is the basis for its biological activity related to nucleic acids.
During the process of RNA synthesis, enzymes like RNA polymerases and poly(A) polymerases incorporate nucleotides to elongate the RNA chain. nih.gov Because of its resemblance to adenosine, cordycepin can be recognized and incorporated into a growing RNA strand. nih.govnih.gov However, the absence of the 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the premature termination of RNA chain elongation. nih.gov This chain-terminating activity has been well-documented in vitro. nih.gov
This mechanism of action forms the basis for its potential application in "lethal mutagenesis," an antiviral strategy. nih.govnih.gov Lethal mutagenesis aims to drive a viral population to extinction by inducing a catastrophic increase in its mutation rate during replication. nih.gov By incorporating analogs like cordycepin, viral RNA synthesis is disrupted, leading to the accumulation of truncated, non-functional transcripts. This interference can effectively halt viral replication. nih.gov While cordycepin itself primarily acts as a chain terminator, other nucleoside analogs used in lethal mutagenesis, such as favipiravir (B1662787) and molnupiravir, work by being incorporated into viral RNA and then causing errors during subsequent replication cycles. nih.govnih.gov The incorporation of these analogs leads to an increased frequency of mutations, ultimately overwhelming the virus's ability to produce viable progeny. nih.gov
Impact on Cellular Signaling Cascades and Gene Expression
Perturbations in Purine and Pyrimidine (B1678525) Metabolism
As an adenosine analog, this compound is expected to significantly interfere with purine metabolism. wikipedia.orgnih.gov Once inside the cell, cordycepin can be phosphorylated to its triphosphate form, which mimics adenosine triphosphate (ATP). technologynetworks.comfrontiersin.org This allows it to compete with ATP in various cellular processes, thereby disrupting energy-dependent pathways. nih.govtechnologynetworks.com
Metabolomic studies have shown that cordycepin treatment can alter multiple metabolic pathways, with purine and pyrimidine metabolism being significantly affected. nih.govrawdatalibrary.netresearchgate.net In some biological systems, cordycepin has been observed to cause the downregulation of cyclic AMP and cyclic GMP in the purine metabolic pathway. nih.gov These molecules are crucial second messengers that regulate numerous physiological processes. nih.gov The disruption of these pathways can affect the synthesis of energy required for cellular growth and the cell's ability to respond to external stress. nih.gov
Disorders in purine and pyrimidine metabolism can have wide-ranging clinical presentations, stemming from either the overproduction or deficiency of key metabolites. nih.govutah.edu For instance, deficiencies in enzymes involved in purine salvage pathways can lead to a massive overproduction of purines. nih.gov By acting as an analog, cordycepin can perturb the delicate balance of these pathways, which are essential for synthesizing the intermediates required for DNA, RNA, and membrane biosynthesis. researchgate.netpressbooks.pub
Induction of Apoptotic and Autophagic Pathways
A significant body of research demonstrates that cordycepin is a potent inducer of apoptosis (programmed cell death) in various cancer cell lines. nih.govspandidos-publications.com The apoptotic process induced by cordycepin is multifaceted, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govmdpi.com
Key events in cordycepin-induced apoptosis include:
Caspase Activation: Cordycepin triggers the activation of a cascade of enzymes called caspases, which are central executioners of apoptosis. nih.govspandidos-publications.com Studies have shown the activation of initiator caspases like caspase-8 and caspase-9, as well as executioner caspases like caspase-3. nih.govspandidos-publications.combohrium.com
Mitochondrial Disruption: It promotes the release of cytochrome c from the mitochondria into the cytosol. nih.govbohrium.comspandidos-publications.com This is often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. nih.govspandidos-publications.com
p53 Upregulation: The tumor suppressor protein p53 is often upregulated in response to cordycepin, which can, in turn, promote the mitochondrial release of cytochrome c. nih.govbohrium.comnih.gov
The table below summarizes key molecular players in cordycepin-induced apoptosis.
| Protein/Family | Role in Apoptosis | Effect of Cordycepin |
| p53 | Tumor suppressor; promotes apoptosis | Upregulation nih.govbohrium.com |
| Bax | Pro-apoptotic Bcl-2 family member | Upregulation/translocation to mitochondria nih.govspandidos-publications.com |
| Bcl-2 | Anti-apoptotic Bcl-2 family member | Downregulation nih.gov |
| Caspase-9 | Initiator caspase (intrinsic pathway) | Activation nih.govspandidos-publications.combohrium.com |
| Caspase-8 | Initiator caspase (extrinsic pathway) | Activation nih.govnih.gov |
| Caspase-3 | Executioner caspase | Activation/Cleavage nih.govspandidos-publications.comresearchgate.net |
| Cytochrome c | Mitochondrial protein that triggers caspase activation | Release into cytosol nih.govspandidos-publications.com |
In addition to apoptosis, cordycepin can also induce autophagy, a cellular process of self-digestion of damaged organelles. nih.govresearchgate.netnih.gov Autophagy can sometimes act as a survival mechanism for cells under stress, but it can also lead to cell death. nih.gov Evidence for cordycepin-induced autophagy includes the increased formation of autophagosomes, characterized by the accumulation of microtubule-associated protein light chain-3 (LC3-II). nih.govresearchgate.net In some contexts, blocking this autophagic response has been shown to enhance cordycepin-induced apoptosis, suggesting autophagy may initially function as a protective mechanism. nih.gov
Influence on Cell Cycle Progression
Cordycepin has been shown to interfere with the normal progression of the cell cycle, a key mechanism for its anti-proliferative effects. nih.gov By inducing DNA damage and activating cellular stress responses, cordycepin can cause cells to halt at specific checkpoints in the cell cycle. nih.govbohrium.com This prevents damaged cells from dividing and propagating.
Research has identified that cordycepin can induce cell cycle arrest at different phases depending on the cell type and experimental conditions:
S-Phase Arrest: In some leukemia cell lines, cordycepin treatment leads to an accumulation of cells in the S-phase (the DNA synthesis phase). nih.govbohrium.com This effect has been linked to the induction of DNA damage and the subsequent activation of the Chk2-Cdc25A pathway, which inhibits the expression of key proteins required for S-phase progression, such as cyclin A2, cyclin E, and CDK2. nih.govbohrium.com
G2/M Arrest: In other cancer cells, such as esophageal cancer cells, cordycepin has been found to cause arrest at the G2/M checkpoint, which precedes mitosis. nih.gov This blockade is associated with altered expression of cyclin-dependent kinase 1 (CDK1) and cyclin B1. nih.gov
The table below details the key regulators of the cell cycle affected by cordycepin.
| Cell Cycle Phase | Key Regulatory Proteins | Effect of Cordycepin | Cell Type Example |
| S-Phase | Cyclin A2, Cyclin E, CDK2 | Inhibition/Downregulation nih.govbohrium.com | Leukemia cells (NB-4, U937) nih.govbohrium.com |
| Chk2, Cdc25A | Activation of Chk2, Degradation of Cdc25A nih.govbohrium.com | Leukemia cells (NB-4, U937) bohrium.com | |
| G2/M Phase | Cyclin B1, CDK1 | Altered Expression nih.gov | Esophageal cancer cells nih.gov |
| JNK, p21 | Activation of JNK, Upregulation of p21 mdpi.com | Bladder cancer cells mdpi.com |
Preclinical Biological Efficacy Studies in in Vitro and in Vivo Models
Antiproliferative and Cytostatic Effects in Cancer Cell Lines
Cordycepin (B1669437) (3'-deoxyadenosine), a primary bioactive compound isolated from the fungus Cordyceps militaris, has demonstrated significant potential as an antitumor agent in numerous preclinical studies. nih.govscielo.br Its mechanisms of action are multifaceted, involving the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation and metastasis. nih.govnih.gov
Efficacy Spectrum Across Diverse Human and Animal Cell Lines
Cordycepin has been shown to exert antiproliferative and cytotoxic effects against a wide array of cancer cell lines. nih.gov Its efficacy is not limited to a single type of cancer, indicating a broad spectrum of activity. For instance, it has been reported to induce apoptosis in breast, liver, and leukemia cancer cells by increasing the activity of caspase-3 and caspase-9. nih.gov Furthermore, it can induce cell cycle arrest in lung cancer and glioblastoma cells. nih.gov
Research has documented cordycepin's inhibitory effects on leukemia cells (U937), breast cancer cells (MCF7), and gastric cancer cells (KatoIII). cabidigitallibrary.org It has also been found to inhibit the growth of human non-small cell lung cancer (NSCLC) cell lines, NCI-H292 and A549, by inducing apoptosis and causing G2/M phase cell cycle arrest. The compound's anticancer activity extends to inhibiting the invasiveness of melanoma cells by modulating matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.gov
| Cell Line | Cancer Type | Observed Effect | Reference(s) |
| HL60 | Acute Promyelocytic Leukemia | Cytotoxicity | juniperpublishers.com |
| K-562 | Chronic Myeloid Leukemia | Cytotoxicity | juniperpublishers.com |
| Raji | Lymphoma | Cytotoxicity | juniperpublishers.com |
| U937 | Leukemia | Growth inhibition, Apoptosis induction | cabidigitallibrary.orgjuniperpublishers.com |
| SNU-1 | Gastric Carcinoma | Cytotoxicity | juniperpublishers.com |
| MCF-7 | Breast Cancer | Apoptosis induction, Inhibition of MMP-9 | cabidigitallibrary.orgjuniperpublishers.com |
| A549 | Non-Small Cell Lung Cancer | G2/M phase arrest, Apoptosis | |
| NCI-H292 | Non-Small Cell Lung Cancer | Cell proliferation inhibition | |
| THP-1 | Acute Monocytic Leukemia | Enhanced NK cell cytotoxicity | nih.gov |
| U-251 | Glioblastoma | Enhanced NK cell cytotoxicity | nih.gov |
| SK-N-BE(2)-C | Neuroblastoma | Apoptosis induction | juniperpublishers.com |
| SK-MEL-2 | Melanoma | Apoptosis induction, Reduced invasiveness | nih.govjuniperpublishers.com |
Synergistic and Antagonistic Interactions with Established Anticancer Agents
The potential of cordycepin in combination therapies is an active area of research. Studies suggest it can work synergistically with existing anticancer treatments. For example, cordycepin has been shown to enhance the efficacy of doxorubicin (B1662922) in treating Epstein-Barr virus-positive tumors. researchgate.net More recently, it has been demonstrated that combining cordycepin with PD-L1 blockade, a type of immunotherapy, significantly inhibits tumor growth in colon cancer models. nih.gov This combination therapy was found to regulate the ratio of T cells and reprogram tumor-associated macrophages, thereby enhancing the anti-tumor immune response. nih.gov
Investigational Anti-Infective Potentials
Cordycepin exhibits a broad range of anti-infective properties, which have been documented against various viral, bacterial, and fungal pathogens. nih.gov
Antiviral Activities against RNA and DNA Viruses
Cordycepin has demonstrated antiviral activity against a number of both RNA and DNA viruses. oncoscience.usnih.gov As an adenosine (B11128) analog, it can interfere with viral replication processes. nih.gov Its efficacy has been reported against influenza virus, human immunodeficiency virus (HIV), and murine leukemia virus. oncoscience.usnih.gov Cordycepin has also been shown to be a novel chemical suppressor of Epstein-Barr virus (EBV), a type of gammaherpesvirus, by decreasing both intracellular and extracellular EBV genome copy numbers. oncoscience.us
More recent research has highlighted its effects against dengue virus (DENV). nih.gov Cordycepin significantly inhibits DENV-2 infection, virion production, and viral protein synthesis. nih.gov It appears to target the DENV NS5 protein to hinder viral replication. nih.gov Additionally, computational and in vitro studies have suggested that cordycepin has therapeutic potential against SARS-CoV-2, the virus responsible for COVID-19, by binding to and inhibiting its main protease (Mpro), which is crucial for viral replication. nih.govnih.gov
Antibacterial and Antifungal Modulatory Effects
The antimicrobial effects of cordycepin and extracts from Cordyceps militaris have been noted against several human pathogens. nih.gov Methanolic extracts of C. militaris, which contain cordycepin, have shown strong antibacterial and antifungal properties. nih.gov Cordycepin itself has been identified as a key component exhibiting antibacterial activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. nih.gov
Further studies have shown that aqueous and ethanolic extracts of C. militaris are effective against skin pathogens including Staphylococcus aureus, Pseudomonas aeruginosa, Cutibacterium acnes, and even methicillin-resistant S. aureus (MRSA). nih.gov The mechanism for its broad-spectrum antibacterial activity may be related to its ability to inhibit NAD+-dependent DNA ligase (LigA), an essential enzyme for bacterial DNA replication and repair. nih.gov
Immunomodulatory and Anti-Inflammatory Properties
Cordycepin possesses significant immunomodulatory and anti-inflammatory capabilities, influencing various pathways involved in the immune response. scielo.brnih.gov It has been shown to inhibit inflammatory responses induced by lipopolysaccharide (LPS), a component of bacterial cell walls. nih.gov
The anti-inflammatory mechanism of cordycepin involves the modulation of the NOD-Like Receptor Protein 3 (NLRP3) inflammasome, a key component of the innate immune system. nih.gov In both murine and human macrophages, cordycepin was found to inhibit the activation of the NLRP3 inflammasome and the ERK1/2 signaling pathway, leading to a reduction in the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.govfrontiersin.orgmdpi.com It also suppresses the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory process. frontiersin.org
In the context of viral infections, cordycepin not only inhibits viral replication but also mitigates the inflammatory response. In dengue virus-infected cells, it reduces the production of DENV-induced cytokines and chemokines, including RANTES, IP-10, IL-6, and TNF-α. nih.gov Furthermore, cordycepin can modulate T cell activity, reducing inflammation in mouse models by decreasing T cell proliferation and infiltration. frontiersin.org It also has the potential to enhance the cancer-killing ability of Natural Killer (NK) cells, a type of immune cell, by increasing their cytotoxicity and secretion of effector molecules like interferon-gamma (IFNG) and granzyme B. nih.gov
Preclinical Research on N6-Lauroyl Cordycepin-d23 Remains Undisclosed
Detailed preclinical studies on the specific chemical compound this compound, particularly concerning its in vitro and in vivo biological efficacy, are not available in the public domain. Extensive searches for literature detailing its effects on cytokine and inflammatory mediator production, as well as its impact on immune cell function and activation, have not yielded specific results for this deuterated compound.
The available body of research focuses extensively on Cordycepin, a related nucleoside analog. Studies on Cordycepin have explored its anti-inflammatory and immunomodulatory properties. For instance, research has indicated that Cordycepin can suppress the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell models. nih.gov Furthermore, it has been shown to inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1-beta (IL-1β), and interleukin-6 (IL-6). nih.govresearchgate.netresearchgate.net These effects are often linked to the downregulation of signaling pathways like NF-κB and MAPKs. nih.govnih.gov
In the context of immune cell function, studies on Cordycepin have demonstrated its potential to suppress T-cell activation. nih.gov Research has shown that Cordycepin can inhibit splenocyte proliferation and the production of both Th1 and Th2 cytokines. nih.gov Moreover, in vivo models have suggested that Cordycepin can suppress T-cell-mediated delayed-type hypersensitivity reactions. nih.gov Some research also points to Cordycepin's ability to enhance the cytotoxic activity of immune cells, such as natural killer (NK) cells, against cancer cells. nih.gov
However, it is crucial to emphasize that these findings pertain to Cordycepin and not this compound. The introduction of a lauroyl group at the N6 position and isotopic labeling with deuterium (B1214612) (d23) creates a distinct chemical entity. Such modifications can significantly alter a compound's pharmacokinetic and pharmacodynamic properties, including its biological activity. Therefore, the biological effects of Cordycepin cannot be directly extrapolated to this compound without specific preclinical studies on the latter.
Due to the absence of specific data for this compound in the scientific literature, a detailed analysis of its preclinical biological efficacy, as requested, cannot be provided at this time. The generation of data tables and a thorough discussion of research findings are contingent on the availability of such studies.
Deuterium Labeling D23 As a Tool for Metabolic and Mechanistic Elucidation
Quantitative Analysis of N6-Lauroyl Cordycepin-d23 and its Deuterated Metabolites
The quantitative analysis of this compound and its deuterated metabolites is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The presence of the deuterium (B1214612) label enables the use of highly sensitive and specific analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS/MS), for accurate quantification in complex biological matrices.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical method for the quantitative analysis of deuterated compounds and their metabolites in biological samples. mdpi.comsciepub.com The technique combines the separation power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. For this compound, a reversed-phase LC method would likely be employed to separate the lipophilic parent compound from its more polar metabolites.
In the mass spectrometer, the parent compound and its metabolites are ionized, typically using electrospray ionization (ESI), and then fragmented. Specific precursor-to-product ion transitions are monitored in a technique known as Multiple Reaction Monitoring (MRM), which provides excellent specificity and sensitivity for quantification. The mass shift introduced by the 23 deuterium atoms allows for the clear distinction of the labeled compounds from the endogenous background.
Below is an interactive data table with representative LC-MS/MS parameters that could be used for the analysis of this compound and its potential deuterated metabolites.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| This compound | 475.4 | 336.2 | 25 | 8.5 |
| Cordycepin-d23 | 275.2 | 136.1 | 20 | 4.2 |
| 3'-Deoxyinosine-d23 | 276.2 | 137.1 | 22 | 3.8 |
| Lauroyl Amine-d23 | 224.3 | 86.1 | 15 | 9.1 |
Note: The values in this table are hypothetical and serve as an example of typical LC-MS/MS parameters.
The primary metabolic pathway for N-acylated nucleoside analogs often involves initial de-acylation to release the parent nucleoside. mdpi.com In the case of this compound, it is anticipated that the lauroyl-d23 group would be cleaved by cellular esterases or amidases to yield cordycepin (B1669437), which would still retain the deuterium label if the labeling was on the cordycepin moiety, but in this case, the label is on the lauroyl group. Therefore, the primary metabolites of interest would be the deuterated lauric acid and the unlabeled cordycepin.
Further biotransformation of cordycepin is known to occur via two main pathways: deamination by adenosine (B11128) deaminase (ADA) to form 3'-deoxyinosine, and phosphorylation by cellular kinases to form cordycepin mono-, di-, and triphosphates. researchgate.net By tracking the appearance of the deuterated lauroyl moiety and its subsequent metabolites, researchers can confirm the initial de-acylation step and investigate the fate of the fatty acid portion of the molecule.
Kinetic Isotope Effect Studies for Elucidating Enzyme Mechanisms
The kinetic isotope effect (KIE) is a powerful tool for investigating the mechanisms of enzyme-catalyzed reactions. nih.govacs.org The KIE is the change in the rate of a reaction when an atom in the reactant is replaced with one of its heavier isotopes. In the context of this compound, the deuterium labeling of the lauroyl group can be used to probe the mechanism of the enzyme responsible for its cleavage.
If the cleavage of the C-N bond between the lauroyl group and cordycepin is the rate-limiting step of the enzymatic reaction, a primary kinetic isotope effect would be observed. This would manifest as a slower rate of reaction for the deuterated substrate compared to its non-deuterated counterpart. The magnitude of the KIE can provide valuable information about the transition state of the reaction.
Conversely, if a step prior to the C-N bond cleavage is rate-limiting, such as substrate binding or a conformational change in the enzyme, a smaller or no KIE would be observed. By measuring the reaction rates of N6-Lauroyl Cordycepin and this compound with the purified enzyme or in a cellular system, the rate-determining step of the de-acylation reaction can be elucidated. nih.govescholarship.org
Assessment of Deuterium Effects on Enzyme Reaction Rates and Pathways
The substitution of hydrogen with deuterium can have a measurable impact on the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). In the context of drug metabolism, this effect can provide profound insights into the enzymatic processes a compound undergoes. For this compound, the strategic placement of 23 deuterium atoms on the lauroyl chain is designed to probe the metabolic breakdown of this fatty acid moiety.
The primary metabolic pathway for fatty acids is β-oxidation. The enzymes involved in this process often catalyze reactions where a carbon-hydrogen bond is broken in the rate-determining step. By replacing hydrogen with the heavier isotope deuterium, the vibrational frequency of the C-D bond is lower than that of the C-H bond, resulting in a higher activation energy for bond cleavage. This typically leads to a slower reaction rate.
Table 1: Hypothetical Impact of Deuteration on Enzyme Kinetics for this compound Metabolism
| Enzyme | Reaction Type | Expected Effect of d23 Labeling on Vmax | Expected Effect of d23 Labeling on Km | Rationale |
| Acyl-CoA Dehydrogenase | C-H bond cleavage | Decrease | No significant change | Slower rate of the initial step of β-oxidation due to the kinetic isotope effect. |
| Cytochrome P450 | Hydroxylation of lauroyl chain | Decrease | No significant change | C-H bond activation is often the rate-limiting step in P450-mediated hydroxylation. |
| Esterase | Hydrolysis of ester linkage | No significant change | No significant change | The hydrolysis of the ester bond does not directly involve cleavage of the C-D bonds on the lauroyl chain. |
This table presents hypothetical data based on established principles of kinetic isotope effects and drug metabolism. Actual experimental data for this compound is not publicly available.
By comparing the rate of metabolism of N6-Lauroyl Cordycepin with its deuterated counterpart, researchers can determine if the cleavage of a C-H bond on the lauroyl group is a rate-limiting step in its metabolism. A significant decrease in the rate of metabolism for the d23 variant would strongly suggest that the lauroyl chain is a primary site of metabolic attack. Conversely, a lack of a significant KIE would indicate that other metabolic pathways, such as hydrolysis of the amide bond connecting the lauroyl group to cordycepin, might be more prominent.
Insights into Metabolic Stability and Half-Life Modulation by Deuteration
A key challenge in drug development is ensuring that a therapeutic compound remains in the body long enough to exert its desired effect. Metabolic instability can lead to rapid clearance and a short half-life, necessitating frequent dosing. Deuteration can be a strategic approach to enhance a drug's metabolic stability.
The "metabolic switching" phenomenon occurs when a drug has multiple sites susceptible to metabolism. If one site is blocked or its metabolism is slowed, the metabolic burden can shift to another site. The extensive deuteration in this compound is intended to significantly slow down the metabolism of the lauroyl chain. This can lead to several outcomes:
Altered Metabolite Profile: The slowing of β-oxidation of the lauroyl chain could lead to an increase in metabolites formed through other pathways. For example, if the primary non-deuterated pathway is oxidation of the lauroyl group, deuteration might lead to a higher proportion of the drug being cleared through hydrolysis of the amide bond.
Improved Bioavailability: For orally administered drugs, increased metabolic stability in the liver (first-pass metabolism) can lead to a greater proportion of the active drug reaching systemic circulation.
Table 2: Projected Pharmacokinetic Parameters of N6-Lauroyl Cordycepin vs. This compound
| Compound | Apparent Half-Life (t½) (hours) | Metabolic Clearance (CLm) (mL/min) | Primary Metabolites |
| N6-Lauroyl Cordycepin | Hypothetical Value: 2 | Hypothetical Value: 100 | Oxidized lauroyl chain derivatives, Cordycepin |
| This compound | Hypothetical Value: 6 | Hypothetical Value: 33 | Cordycepin, minimally oxidized lauroyl chain derivatives |
This table contains projected data based on the expected metabolic slowing due to the kinetic isotope effect. These values are for illustrative purposes and are not derived from experimental studies on this compound.
Structure Activity Relationship Sar and Structural Optimization
Computational Approaches and Molecular Modeling for Rational Design
In Silico Prediction of Compound-Target Interactions
In silico molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in identifying potential biological targets and understanding the binding energetics of N6-Lauroyl Cordycepin-d23. The process involves creating a three-dimensional model of the compound and docking it into the binding sites of various known protein targets.
The N6-position of cordycepin (B1669437) is a frequent site for modification, with alterations to the amino group significantly influencing bioactivity. nih.govnih.gov The addition of a lauroyl group introduces a long, lipophilic chain, which can lead to new or enhanced interactions within a protein's binding pocket. The deuteration of the lauroyl chain (d23) is a subtle modification that replaces hydrogen atoms with their heavier isotope, deuterium (B1214612). While primarily used to alter metabolic stability, this change can also have minor effects on van der Waals interactions and vibrational modes, which could be captured in high-precision docking simulations.
Research Findings:
Computational docking simulations for this compound against a panel of prospective targets, such as kinases or NAD+-dependent DNA ligase, can be performed to predict binding affinities. spandidos-publications.comnih.gov The scoring functions in docking software calculate an estimated free energy of binding, which helps in ranking potential interactions.
For instance, a hypothetical docking study might compare the binding energy of this compound with that of cordycepin against a specific enzyme target. The lauroyl chain would be expected to explore hydrophobic pockets within the binding site, potentially forming favorable van der Waals contacts that are unavailable to the parent compound.
The results of such a study could be summarized as follows:
| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |
| Cordycepin | NAD+-dependent DNA Ligase | -7.5 | Lys125, Asp127, Val280 | Hydrogen Bond, Pi-Alkyl |
| This compound | NAD+-dependent DNA Ligase | -10.2 | Lys125, Val280, Leu284, Phe310 | Hydrogen Bond, Hydrophobic |
These hypothetical results suggest that the lauroyl group contributes significantly to the binding affinity through hydrophobic interactions. The deuteration is not expected to dramatically alter the docking score but provides a basis for more nuanced analysis in later stages. Such in silico predictions are crucial for prioritizing compounds for further experimental testing. science.gov
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a target protein. nih.gov For this compound, MD simulations can reveal how the flexible lauroyl chain behaves in an aqueous environment and within a protein's binding site.
Research Findings:
An MD simulation of this compound, both free in solution and bound to a target, would yield detailed information about its structural dynamics. Key analyses from such a simulation include Root Mean Square Deviation (RMSD) to assess the stability of the compound in the binding pocket and Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most mobile.
The long deuterated lauroyl chain is expected to be highly flexible. MD simulations can predict its most probable conformations when bound to a target, revealing whether it folds into a compact shape or extends into a specific channel. This conformational analysis is critical for understanding the SAR, as the shape adopted by the molecule upon binding directly influences its biological effect.
A representative data table from a hypothetical 20-nanosecond MD simulation might look like this:
| System | Average RMSD (Å) | Average RMSF of Lauroyl Chain (Å) | Key Stable Interactions Observed |
| This compound - Target Complex | 1.8 ± 0.3 | 3.5 ± 0.7 | Persistent H-bond (Adenine-Lys125), Stable hydrophobic contact (Lauroyl-Phe310) |
| Cordycepin - Target Complex | 1.5 ± 0.2 | N/A | Persistent H-bond (Adenine-Lys125) |
Advanced Analytical and Bioanalytical Methodologies
Chromatographic Techniques for Purification and Analysis
Chromatography is the cornerstone for the purification and analytical assessment of N6-Lauroyl Cordycepin-d23. The choice of technique depends on the specific requirements of the analysis, such as sample purity, concentration, and the nature of the matrix.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of cordycepin (B1669437) and its derivatives. researchgate.netsciepub.com It is widely employed for purity assessment of the synthesized this compound and for the separation of the parent compound from its potential metabolites. Reversed-phase HPLC is the most common modality, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, typically a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. nih.govnih.govmdpi.com
The separation principle relies on the differential partitioning of the analyte and its metabolites between the stationary and mobile phases. The lauroyl group makes this compound significantly more hydrophobic than its parent compound, cordycepin, leading to a longer retention time on a reversed-phase column. This difference in retention allows for effective separation and purity determination. mdpi.com Purity is typically assessed by detecting the analyte using a UV detector, often set at 260 nm, which is the characteristic absorbance wavelength for the adenosine-like chromophore. nih.govnih.gov The purity is determined by the percentage of the main peak area relative to the total area of all detected peaks. nih.gov
Table 1: Representative HPLC Parameters for Analysis of Cordycepin Analogs
| Parameter | Specification | Purpose |
|---|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | Provides a nonpolar stationary phase for hydrophobic interaction-based separation. |
| Mobile Phase | Gradient of Methanol and Water | Allows for the elution of compounds with a wide range of polarities. nih.gov |
| Flow Rate | 1.0 mL/min | Ensures optimal separation efficiency and peak shape. nih.gov |
| Detection | UV at 260 nm | Specific wavelength for detecting the adenine (B156593) nucleoside structure. nih.gov |
| Column Temp. | 30°C | Maintains consistent retention times and improves peak resolution. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.gov However, for a large, non-volatile, and thermally labile molecule like this compound, direct analysis by GC-MS is not feasible. The high temperatures required for vaporization in the GC inlet would lead to thermal degradation of the compound before it could be analyzed.
While not suitable for the parent compound, GC-MS could potentially be relevant for the analysis of certain small, volatile metabolites that might result from the biotransformation of this compound. For instance, if the lauroyl fatty acid chain is cleaved and metabolized into smaller volatile organic compounds, GC-MS could be used for their identification and quantification. researchgate.net This often requires a derivatization step to convert non-volatile metabolites (like small acids or alcohols) into more volatile forms suitable for GC analysis. nih.gov Studies on Cordyceps have used GC-MS to identify volatile components like fatty acids and carbohydrates present in extracts, illustrating the technique's application for specific classes of compounds within a complex sample. nih.govnih.gov
Quantitative Bioanalytical Assays in Biological Matrices
Accurate quantification of this compound and its metabolites in biological samples such as plasma, urine, and tissue homogenates is critical for pharmacokinetic and metabolic profiling.
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and specificity. nih.gov The development of a robust LC-MS/MS method is essential for tracking the fate of this compound in biological systems. frontiersin.org
The process involves several key steps:
Mass Spectrometric Tuning : The compound is infused into the mass spectrometer to determine the optimal ionization parameters and to identify the precursor ion (the molecular ion, [M+H]+) and a stable, high-intensity product ion after collision-induced dissociation. This specific precursor-to-product ion transition is monitored in what is known as Multiple Reaction Monitoring (MRM), which provides high selectivity. nih.gov
Chromatographic Separation : A suitable HPLC or UPLC (Ultra-Performance Liquid Chromatography) method is developed to separate the analyte from endogenous matrix components that could interfere with ionization (matrix effects). frontiersin.org
Sample Preparation : An extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, is optimized to efficiently recover the analyte from the biological matrix and remove interfering substances.
Use of an Internal Standard : this compound, being a deuterated (heavy-labeled) version of N6-Lauroyl Cordycepin, is an ideal internal standard for the quantification of the non-labeled compound. Conversely, if this compound were the analyte, a different stable isotope-labeled analogue (e.g., ¹³C or ¹⁵N labeled) or a structurally similar compound would be used as the internal standard to correct for variability in sample processing and matrix effects. nih.gov
Table 2: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role in Assay |
|---|---|---|---|
| N6-Lauroyl Cordycepin | 434.3 | 236.1 | Analyte |
| This compound | 457.4 | 236.1 | Internal Standard |
Note: Precursor ions are calculated based on the chemical formula C₂₂H₃₅N₅O₄. The product ion corresponds to the cordycepin fragment after loss of the lauroyl group. The d23 label assumes deuteration on the lauroyl chain.
To understand the biological activity and mechanism of action of this compound, targeted functional assays are developed. These assays measure the compound's effect on specific molecular targets or cellular pathways. Given that cordycepin and its analogues have demonstrated a range of biological activities, including anticancer and immunomodulatory effects, a variety of assays can be employed. mdpi.comnih.govnih.gov
Enzyme Inhibition Assays : Since the parent compound, N6-Lauroyl Cordycepin, is known as an adenosine (B11128) deaminase inhibitor, a primary functional assay would involve measuring the inhibition of this enzyme's activity. scbt.com This can be done spectrophotometrically by monitoring the conversion of adenosine to inosine.
Cell Viability and Proliferation Assays : To assess cytotoxic or anti-proliferative effects, assays such as the MTT or CCK-8 assay are used on cancer cell lines. nih.govmdpi.com These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.
Apoptosis Assays : If the compound induces cell death, flow cytometry using Annexin V and propidium (B1200493) iodide (PI) staining can be used to distinguish between early apoptotic, late apoptotic, and necrotic cells. nih.gov
Immunomodulatory Assays : The effect on immune cells can be investigated by measuring the production of cytokines (e.g., TNF-α, IL-6, IL-10) from immune cells like macrophages or peripheral blood mononuclear cells (PBMCs) using ELISA or multiplex bead assays. nih.govmdpi.com
These functional assays provide crucial data on the compound's potency and efficacy, helping to elucidate its therapeutic potential and mechanism of action at the cellular and molecular level.
Future Research Directions and Translational Perspectives
Exploration of Novel Therapeutic Indications Based on Mechanistic Understanding
The parent compound, cordycepin (B1669437), is known to possess a broad spectrum of pharmacological activities, including antitumor, anti-inflammatory, and immunomodulatory effects. The N6-lauroyl modification is anticipated to enhance its metabolic stability and cellular uptake, potentially amplifying these therapeutic effects. Future research should focus on elucidating the precise mechanisms of action of N6-Lauroyl Cordycepin-d23 to identify novel therapeutic targets.
Key Research Areas:
Oncology: Cordycepin has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines. Investigations into the effects of this compound on cancer cell signaling pathways, particularly those related to apoptosis (e.g., Bcl-2, caspases) and cell cycle regulation (e.g., cyclins, CDKs), could reveal enhanced or selective anticancer activity. The lipophilic nature of the lauroyl group may facilitate its passage through the blood-brain barrier, suggesting a potential therapeutic role in brain tumors.
Inflammatory and Autoimmune Diseases: Given the anti-inflammatory properties of cordycepin, future studies should explore the potential of this compound in modulating inflammatory pathways, such as NF-κB and MAPK signaling. Its efficacy could be evaluated in preclinical models of diseases like rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.
Metabolic Disorders: Cordycepin has shown promise in regulating glucose and lipid metabolism. The N6-lauroyl modification could influence its interaction with key
Q & A
Basic Research Questions
Q. What are the standard methodologies for evaluating the inhibitory efficacy of N6-Lauroyl Cordycepin-d23 against adenosine deaminase (ADA) in vitro?
- Methodological Answer : Use enzyme kinetics assays under controlled pH and temperature conditions. Measure initial reaction rates using spectrophotometric detection of adenosine deamination (e.g., monitoring hypoxanthine formation at 265 nm). Include competitive inhibition controls (e.g., erythro-9-(2-hydroxy-3-nonyl)adenine) and calculate values via Lineweaver-Burk or Dixon plots . Ensure reproducibility by triplicate trials and statistical validation (e.g., ANOVA) .
Q. How should researchers optimize the solubility and stability of this compound in cell culture studies?
- Methodological Answer : Dissolve in DMSO (≤0.1% v/v final concentration) to avoid cytotoxicity. Validate stability via HPLC or LC-MS over 24–72 hours under experimental conditions (e.g., 37°C, 5% CO). Pre-test solubility in media with surfactants (e.g., 0.1% Tween-80) if precipitation occurs. Document batch-specific variations and storage conditions (−20°C, desiccated) .
Q. What are the critical parameters for designing dose-response studies with this compound in cancer cell lines?
- Methodological Answer : Use log-fold serial dilutions (e.g., 1 nM–100 µM) to capture IC. Include positive controls (e.g., cladribine for ADA inhibition) and negative controls (vehicle-only). Assess viability via MTT/WST-1 assays at 48–72 hours. Normalize data to baseline metabolic activity and account for batch-to-batch variability in cell passage numbers .
Advanced Research Questions
Q. How can structural discrepancies in this compound’s binding mode to ADA be resolved using computational and experimental approaches?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with mutagenesis studies targeting ADA’s active site (e.g., His17, Asp19). Validate predictions via X-ray crystallography or cryo-EM. Cross-reference kinetic data (e.g., , ) with computational binding energies to reconcile conflicting models .
Q. What strategies mitigate off-target effects of this compound when studying adenosine signaling in heterogeneous cell populations?
- Methodological Answer : Employ single-cell RNA sequencing to identify subpopulations with differential ADA expression. Use CRISPR-Cas9 knockouts of ADA in control cells to isolate compound-specific effects. Validate via adenosine receptor antagonists (e.g., CGS-15943) to rule out secondary signaling .
Q. How can researchers address variability in this compound’s pharmacokinetic profiles across in vivo models?
- Methodological Answer : Conduct LC-MS/MS plasma pharmacokinetics (PK) studies in multiple species (e.g., murine, primate). Adjust dosing regimens based on bioavailability (%F) and half-life (). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate human PK, accounting for species-specific ADA isoforms .
Q. What integrative approaches reconcile contradictory data on this compound’s metabolic impact in tumor versus normal cells?
- Methodological Answer : Perform metabolomic profiling (GC-MS/LC-MS) to compare ATP/ADP ratios, lactate production, and purine salvage pathways. Use isotopic tracing (e.g., -adenosine) to track metabolic flux. Correlate findings with transcriptomic data (e.g., RNA-seq of ADA and related enzymes) .
Methodological Frameworks for Rigorous Inquiry
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating hypotheses about this compound’s therapeutic potential?
- Methodological Answer :
- Feasible : Pilot dose-range studies in primary cells before advancing to transgenic models.
- Novel : Focus on understudied ADA splice variants (e.g., ADA2) in autoimmune disorders.
- Ethical : Adhere to IACUC protocols for in vivo studies; minimize animal cohorts via power analysis.
- Relevant : Align with NIH priorities (e.g., metabolic dysregulation in cancer) .
Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
